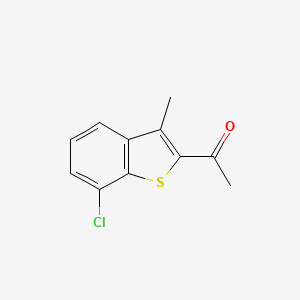

1-(7-Chloro-3-methyl-1-benzothiophen-2-YL)ethan-1-one

Description

Properties

IUPAC Name |

1-(7-chloro-3-methyl-1-benzothiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClOS/c1-6-8-4-3-5-9(12)11(8)14-10(6)7(2)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVIOSNFWXXECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=CC=C2Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(7-Chloro-3-methyl-1-benzothiophen-2-YL)ethan-1-one typically involves the following steps :

Starting Materials: The synthesis begins with 3-methylbenzothiophene as the core structure.

Acylation: The final step involves the acylation of the chlorinated benzothiophene with ethanoyl chloride to form the desired product.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity.

Chemical Reactions Analysis

1-(7-Chloro-3-methyl-1-benzothiophen-2-YL)ethan-1-one undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The chlorine atom in the benzothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals:

1-(7-Chloro-3-methyl-1-benzothiophen-2-YL)ethan-1-one is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic efficacy. For example, derivatives of this compound have shown potential in treating conditions such as cancer and inflammation due to their ability to interact with specific biological targets.

Case Study:

In a study examining the anti-inflammatory properties of benzothiophene derivatives, researchers synthesized several compounds based on 1-(7-Chloro-3-methyl-1-benzothiophen-2-YL)ethan-1-one. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting its potential use in developing anti-inflammatory drugs .

Material Science

Advanced Materials Development:

The compound's unique electronic properties make it suitable for developing advanced materials, including organic semiconductors and sensors. Its ability to undergo various chemical reactions allows for the functionalization of surfaces in material applications.

Data Table: Material Properties Comparison

| Material Type | Property | Reference |

|---|---|---|

| Organic Semiconductor | High electron mobility | |

| Sensor Material | Selective detection of gases |

Biological Studies

Bioactivity Research:

Researchers have utilized 1-(7-Chloro-3-methyl-1-benzothiophen-2-YL)ethan-1-one to explore its interactions with biological molecules. Studies suggest that this compound may exhibit antimicrobial and anticancer activity, making it a candidate for further biological evaluations.

Mechanism of Action:

The compound interacts with specific receptors or enzymes in biological systems, leading to altered cellular responses. For instance, its influence on cell signaling pathways has been documented in studies investigating cell proliferation and apoptosis .

Mechanism of Action

The mechanism of action of 1-(7-Chloro-3-methyl-1-benzothiophen-2-YL)ethan-1-one involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 1-(7-Chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one with structurally related benzothiophene derivatives and other ethanone-containing compounds. Key differences in substituent positions, electronic effects, and synthetic routes are highlighted.

Structural Analogs in the Benzothiophene Family

1-(5-Chlorobenzo[b]thiophen-3-yl)ethan-1-one (CAS: 16296-90-5)

- Structure : Chlorine at position 5 of the benzothiophene ring, acetyl group at position 3.

- Key Differences: The chlorine substituent’s position alters the electronic distribution of the ring compared to the 7-chloro isomer.

- Synthesis : Likely synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized benzothiophenes, as seen in analogous procedures for fluorene-based ketones .

1-(2-Methyl-1-benzothiophen-3-yl)ethan-1-one (CAS: 16810-19-8)

- Structure : Methyl group at position 2, acetyl group at position 3.

- This contrasts with the 3-methyl substitution in the target compound, which may enhance ring stability without significant steric effects .

1-(4-(tert-Butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one

- Structure: Diarylethanone with bulky tert-butyl and fluorine substituents.

Substituent Effects on Physical and Chemical Properties

A comparative analysis of substituent positions and their impacts:

*Calculated based on molecular formula C₁₁H₉ClOS.

Key Observations :

- Chlorine Position : The 7-chloro substituent in the target compound may deactivate the benzothiophene ring toward electrophilic substitution compared to the 5-chloro analog, directing further reactions to specific positions .

- Methyl vs. tert-Butyl Groups : Smaller alkyl groups (e.g., methyl) enhance solubility in polar solvents compared to bulkier groups like tert-butyl, which are used to tune crystallinity .

Biological Activity

1-(7-Chloro-3-methyl-1-benzothiophen-2-YL)ethan-1-one, with the molecular formula and a molecular weight of 224.71 g/mol, is a compound of interest in medicinal chemistry and biological research. Its unique structure allows for various interactions with biological systems, making it a candidate for further exploration in therapeutic applications.

The compound can be synthesized through acylation of 3-methylbenzothiophene with ethanoyl chloride, resulting in a product with diverse potential applications in drug development and material science. The synthesis process involves careful control of reaction conditions to optimize yield and purity.

The biological activity of 1-(7-Chloro-3-methyl-1-benzothiophen-2-YL)ethan-1-one is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may exhibit anti-parasitic properties, particularly against Cryptosporidium species, which are responsible for severe gastrointestinal diseases .

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential efficacy against various pathogens. For instance, it has been evaluated for its potency in inhibiting phosphodiesterase enzymes associated with Cryptosporidium infections. The compound demonstrated an effective concentration (EC50) of approximately 2.1 μM in vitro, indicating moderate potency but promising oral efficacy in mouse models .

Table: Summary of Biological Activity

| Study | Target | EC50 (μM) | In Vivo Efficacy |

|---|---|---|---|

| Study 1 | C. parvum | 2.1 | Effective in mouse models |

| Study 2 | C. hominis | 0.17 | High efficacy observed |

| Study 3 | hERG Channel | Not specified | Potential cardiotoxicity noted |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzothiophene core can significantly influence the biological activity of related compounds. For example, the presence of the chlorine atom at the 7-position enhances lipophilicity and potentially increases binding affinity to target proteins .

Safety and Toxicological Considerations

While the compound shows promise as a therapeutic agent, caution is warranted due to potential cardiotoxicity associated with hERG channel inhibition at higher concentrations . Further studies are necessary to elucidate the safety profile and therapeutic window.

Q & A

Q. What are the established synthetic routes for 1-(7-Chloro-3-methyl-1-benzothiophen-2-YL)ethan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from substituted benzothiophene precursors. Key steps include halogenation (e.g., chlorination at the 7-position) and Friedel-Crafts acylation to introduce the acetyl group. For example, analogous compounds like 1-(3-chlorophenyl) derivatives are synthesized via nucleophilic substitution and ketone formation under controlled conditions . Reaction parameters such as temperature (e.g., 60–80°C for acylation), solvent polarity, and catalyst choice (e.g., Lewis acids like AlCl₃) critically affect yield and purity. Optimization studies suggest that anhydrous conditions and inert atmospheres minimize side reactions like hydrolysis or oxidation .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the acetyl group in similar compounds shows a carbonyl signal at ~200 ppm in ¹³C NMR, while aromatic protons in benzothiophene derivatives resonate between δ 7.0–8.5 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying bond angles and dihedral angles in the benzothiophene core. Crystallographic data can resolve ambiguities in stereochemistry or planar distortions caused by steric hindrance .

- HRMS : High-resolution mass spectrometry confirms molecular formula integrity, with typical mass accuracy <5 ppm .

Q. How can researchers validate the purity of this compound for biological assays?

Purity is assessed via HPLC (reverse-phase C18 columns, acetonitrile/water gradients) and melting point analysis. For instance, derivatives like 1-(4-chlorophenyl) analogs show sharp melting points (e.g., 152–153°C), with deviations >2°C indicating impurities . Combustion analysis (C, H, N) or elemental analysis is recommended for final validation.

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial efficacy) be resolved for this compound?

Discrepancies in biological data often arise from variations in assay conditions. For example:

- Test Organisms : Activity against Gram-positive vs. Gram-negative bacteria may differ due to membrane permeability.

- Concentration Gradients : Dose-response curves (e.g., IC₅₀ values) must be established to distinguish true efficacy from solvent toxicity.

- Control Experiments : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only controls to normalize results. Structural analogs with confirmed activity (e.g., 1-(2-bromophenyl) derivatives) can serve as positive controls .

Q. What strategies optimize the reaction pathway to improve scalability for in vivo studies?

- Catalyst Screening : Transition-metal catalysts (e.g., Ni-based systems) enhance coupling reactions, reducing reaction times and improving atom economy .

- Flow Chemistry : Continuous-flow systems minimize byproduct formation in halogenation steps.

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and sustainability .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., cytochrome P450). The acetyl and chloromethyl groups are critical for hydrophobic interactions .

- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-protein complexes over nanosecond timescales.

- QSAR Studies : Quantitative structure-activity relationships correlate substituent electronic effects (e.g., Hammett constants) with biological activity .

Methodological Notes

- Contradiction Analysis : Use tandem MS/MS to distinguish isobaric impurities in HRMS data .

- Crystallography : For twinned crystals, employ SHELXD for dual-space structure solution .

- Biological Assays : Pre-screen compounds for cytotoxicity (e.g., MTT assay) to avoid false positives in antimicrobial studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.